2-((5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide
Description
This compound, identified by its IUPAC name N-Benzyl-2-((5-phenyl-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide, features a 1,2,4-triazole core substituted with benzyl and phenyl groups at positions 5 and 4, respectively, and an acetamide moiety linked via a thioether group. Its molecular formula is C24H22N4O2S, with a molecular weight of 430.533 g/mol . It is cataloged as a rare chemical by Sigma-Aldrich, though analytical data (e.g., melting point, spectral details) remain unpublished .
Properties
Molecular Formula |
C24H22N4OS |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
2-[(5-benzyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C24H22N4OS/c1-18-9-8-12-20(15-18)25-23(29)17-30-24-27-26-22(16-19-10-4-2-5-11-19)28(24)21-13-6-3-7-14-21/h2-15H,16-17H2,1H3,(H,25,29) |
InChI Key |
VHFYMUGSRADVSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Thioether Formation: The triazole intermediate is then reacted with a thiol compound to introduce the thioether linkage.
Acetamide Formation: The final step involves the reaction of the thioether intermediate with an acetamide derivative to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: As a lead compound for the development of new pharmaceuticals.
Industry: As an intermediate in the production of agrochemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require further experimental investigation.
Comparison with Similar Compounds
Triazole-Thio-Acetamide Derivatives
Several structurally related compounds share the 1,2,4-triazole-thio-acetamide scaffold but differ in substituents:
Key Observations :
- Substituent Diversity: The target compound’s benzyl and m-tolyl groups distinguish it from analogues like VUAA1 (pyridinyl) or WH7 (phenoxy).
- Synthesis : Most analogues (e.g., compounds) are synthesized via nucleophilic substitution of thiols with chloroacetamide intermediates, similar to methods implied for the target compound . Yields for the target compound are unspecified but may align with the 50–83% range seen in related syntheses .
Physicochemical Properties
Insights :
- Higher molecular weight (430 vs. ~335–362) may reduce solubility but improve membrane permeability for the target compound.
- The absence of published melting points or spectral data for the target compound limits direct comparisons .
Biological Activity
2-((5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available research findings, including synthesis methods, biological evaluations, and structure-activity relationships.
The compound has the following chemical characteristics:
- Molecular Formula : C26H26N4OS
- Molecular Weight : 442.57 g/mol
- CAS Number : 332912-85-3
Synthesis
The synthesis of this compound typically involves the reaction of benzyl and phenyl-substituted triazoles with thiol and acetamide derivatives. Various synthetic routes have been explored to optimize yield and purity.
Antimicrobial Activity
Recent studies have demonstrated that compounds with similar triazole structures exhibit significant antimicrobial properties. For instance, a related triazole derivative showed moderate to good activity against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) of 31.25 µg/mL . This suggests that this compound may also possess similar antimicrobial efficacy.
Anticancer Activity
Research indicates that triazole-containing compounds can act as effective anticancer agents. For example, compounds derived from the triazole scaffold have been evaluated for their cytotoxic effects on various cancer cell lines. Notably, one study reported an IC50 value of 4.363 µM for a related compound against HCT116 colon cancer cells . Such findings highlight the potential of this compound in cancer therapy.
Structure–Activity Relationship (SAR)
The biological activity of triazole derivatives is often influenced by their structural components. The presence of the benzyl and phenyl groups in the triazole structure enhances lipophilicity and may improve membrane permeability, contributing to increased biological activity. The thioether linkage further stabilizes the compound and may facilitate interactions with biological targets.
Case Studies and Research Findings
- Antitubercular Activity : A study evaluated several triazole derivatives against M. tuberculosis and found that modifications in the substituents significantly influenced their activity levels .
- Cytotoxicity Tests : Compounds structurally similar to this compound were tested against various cancer cell lines, demonstrating varying degrees of cytotoxicity with some showing promising results comparable to established chemotherapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
